Ethyl 2,4-dioxoimidazolidine-1-carboxylate
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Overview
Description
Ethyl 2,4-dioxoimidazolidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N2O4 It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dioxoimidazolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glycinate with urea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds.
Scientific Research Applications
Ethyl 2,4-dioxoimidazolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxoimidazolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazolidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Ethyl 2,4-dioxoimidazolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Disubstituted thiazoles: These compounds also contain a five-membered ring with heteroatoms and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H8N2O4 |
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Molecular Weight |
172.14 g/mol |
IUPAC Name |
ethyl 2,4-dioxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-2-12-6(11)8-3-4(9)7-5(8)10/h2-3H2,1H3,(H,7,9,10) |
InChI Key |
LEFQGCZKUCBVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)NC1=O |
Origin of Product |
United States |
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